molecular formula C5H3F2N3S B13466162 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile

5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B13466162
M. Wt: 175.16 g/mol
InChI Key: FFAQFIZTXWZTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole ring substituted with an amino group, a difluoromethyl group, and a carbonitrile group

Properties

Molecular Formula

C5H3F2N3S

Molecular Weight

175.16 g/mol

IUPAC Name

5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C5H3F2N3S/c6-4(7)3-2(1-8)5(9)11-10-3/h4H,9H2

InChI Key

FFAQFIZTXWZTAT-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(SN=C1C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-difluoro-1,3-dithiane with cyanamide in the presence of a base, followed by oxidation to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
  • 5-Amino-3-(methyl)-1,2-thiazole-4-carbonitrile
  • 5-Amino-3-(chloromethyl)-1,2-thiazole-4-carbonitrile

Uniqueness: 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties .

Biological Activity

5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the difluoromethyl group enhances lipophilicity, potentially increasing its bioavailability and interaction with biological membranes.

The biological activity of 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile is attributed to its ability to interact with various molecular targets. Its amino group facilitates hydrogen bonding with proteins, while the thiazole ring can modulate enzyme functions. The difluoromethyl group significantly influences the compound's pharmacokinetic properties, enhancing its cellular uptake and efficacy in biological systems.

Anticancer Activity

Research indicates that 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile exhibits potent anticancer properties. In vitro studies have demonstrated:

  • Cell Proliferation Inhibition : The compound shows significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. For instance, it has an IC50_{50} value in the low micromolar range (approximately 0.126 μM), indicating strong efficacy against these cancer types .
  • Selectivity : Notably, it exhibits a favorable selectivity index, showing a 20-fold difference in activity against cancerous cells compared to non-cancerous cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have shown that it can significantly reduce TNF-alpha release in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations suggest that 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile may possess antimicrobial properties against certain bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study involving the MDA-MB-231 cell line reported that treatment with the compound resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase .
  • Animal Models : In vivo experiments using BALB/c nude mice demonstrated that administration of the compound inhibited lung metastasis in models of triple-negative breast cancer more effectively than known treatments like TAE226 .
  • Mechanistic Insights : Docking studies revealed potential interactions with key enzymes involved in cancer progression and inflammation, such as matrix metalloproteinases (MMPs) .

Data Summary Table

Biological ActivityObservationsReference
Anticancer Activity IC50_{50} ~0.126 μM on MDA-MB-231 cells
Selectivity Index 20-fold difference in activity between cancerous and non-cancerous cells
Anti-inflammatory Effects Significant reduction in TNF-alpha release
Antimicrobial Activity Active against specific bacterial strains

Q & A

Q. What are the recommended synthetic routes for 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-component reactions (MCRs) or condensation strategies. For thiazole derivatives, cyclization of thioureas with α-halo ketones or cyanothioamides is common. The difluoromethyl group may be introduced via electrophilic fluorination or via pre-fluorinated building blocks. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect yield, as polar aprotic solvents enhance nucleophilicity of intermediates. Catalytic methods (e.g., acid/base catalysis) or catalyst-free aqueous conditions (as seen in tetrazole syntheses) can optimize atom economy and purity .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile?

  • NMR : 19F^{19}\text{F} NMR identifies difluoromethyl environments (δ ~ -100 to -130 ppm), while 13C^{13}\text{C} NMR confirms cyano (C≡N, δ ~ 110–120 ppm) and thiazole ring carbons.
  • X-ray crystallography : Resolves bond lengths/angles, especially the thiazole ring planarity and hydrogen-bonding networks involving the amino group.
  • IR : Peaks at ~2200 cm1^{-1} (C≡N) and ~3300 cm1^{-1} (N-H stretching) validate functional groups .

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing nature of the difluoromethyl group reduces electron density on the thiazole ring, enhancing susceptibility to nucleophilic attacks at the 4-position. This is corroborated by Hammett constants (σm_m for CF2_2H ≈ 0.43), which predict meta-directing effects in electrophilic substitutions. Computational studies (e.g., NBO analysis) can quantify charge distribution .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the thiazole ring of 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile?

Regioselectivity is governed by electronic and steric factors. The 5-amino group directs electrophiles to the 4-position (para to NH2_2), while the difluoromethyl group at position 3 sterically hinders ortho positions. Microwave-assisted synthesis or directing groups (e.g., boronic acids) can enhance selectivity. Kinetic vs. thermodynamic control in reactions like Suzuki couplings should be evaluated via time-resolved NMR .

Q. How can DFT calculations be applied to predict the reactivity and electronic properties of 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile?

DFT methods (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict reactive sites. HOMO-LUMO gaps indicate kinetic stability, while electrostatic potential (ESP) maps highlight nucleophilic/electrophilic regions. Transition-state analysis (e.g., for cycloadditions) clarifies activation barriers. Studies on analogous thiadiazoles show strong correlation between computed and experimental data .

Q. What are the plausible mechanisms for nucleophilic substitution reactions involving the cyano group in 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile?

The cyano group can undergo hydrolysis to carboxylic acids (via acidic/alkaline conditions) or act as a leaving group in SNAr reactions. For example, in basic media, CN^- displacement by amines proceeds via a Meisenheimer intermediate. Kinetic isotope effects (KIEs) and 15N^{15}\text{N} labeling experiments can validate mechanistic pathways .

Q. How should researchers address discrepancies in reported solubility data for 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile across different solvent systems?

Discrepancies arise from polymorphic forms or solvent polarity effects. Use standardized protocols (e.g., shake-flask method at 25°C) with HPLC-UV quantification. Solubility parameters (Hansen or Hildebrand) correlate with solvent polarity: higher solubility in DMSO > DMF > MeOH. Differential scanning calorimetry (DSC) identifies polymorph transitions affecting solubility .

Q. What role does the amino group play in stabilizing supramolecular architectures of this compound?

The amino group forms hydrogen bonds (N-H···N/C≡N) with adjacent molecules, creating 1D chains or 2D networks. Single-crystal studies on pyrazole-carbonitriles show NH2_2 participates in both intra- and intermolecular H-bonding, influencing crystal packing and melting points. Hirshfeld surface analysis quantifies interaction contributions .

Methodological Guidance

Q. How to design kinetic studies for reactions involving 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile?

  • Use in situ monitoring (e.g., ReactIR or UV-vis spectroscopy) to track intermediate formation.
  • Quench aliquots at timed intervals and analyze via LC-MS for product distribution.
  • Apply the Eyring equation (k=kBTheΔG/RTk = \frac{k_B T}{h} e^{-\Delta G^\ddagger / RT}) to derive activation parameters from temperature-dependent rate constants .

Q. What analytical workflows validate the purity of this compound in complex matrices?

  • HPLC-DAD/MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid).
  • Elemental analysis : Validate C, H, N, S, and F content (±0.3% theoretical).
  • TGA/DSC : Confirm thermal stability and absence of solvates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.